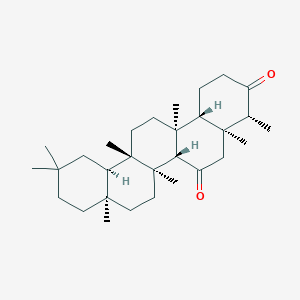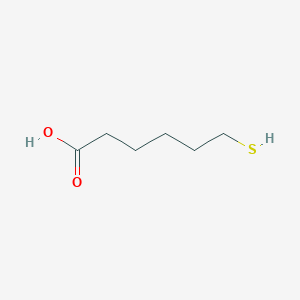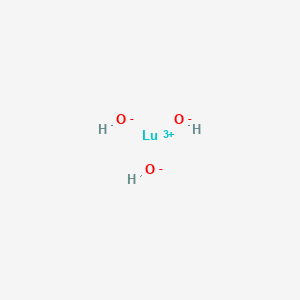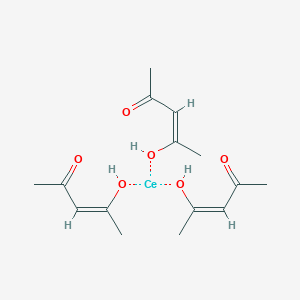
1,2,3,5-Tetrachloro-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5-Tetrachloro-4-methylbenzene is a chlorinated derivative of methylbenzene (toluene), where four hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is not directly discussed in the provided papers, but its structural analogs and related compounds are extensively studied, which can provide insights into its chemical behavior and properties.
Synthesis Analysis
The synthesis of polyhalogenated benzenes typically involves halogenation reactions where halogen atoms are introduced into the benzene ring. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene were synthesized from tribromo- or tetrabromobenzene with trimethylstannyl sodium . These methods could potentially be adapted for the synthesis of 1,2,3,5-tetrachloro-4-methylbenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of polyhalogenated benzenes is characterized by the substitution pattern of the halogen atoms on the benzene ring. For example, the molecular structure of 1,2,4,5-tetrafluorobenzene was determined by gas-phase electron diffraction and ab initio calculations, showing slight deviations from D6h symmetry . X-ray crystallography has been used to determine the structures of various halogenated benzene derivatives, such as the 1:1 complex of 1,2,4,5-tetracyanobenzene and hexamethylbenzene , and the crystal structure of 1,3,5-tris(chloromercurio)benzene . These studies suggest that 1,2,3,5-tetrachloro-4-methylbenzene would also have a planar ring structure with substituents affecting bond angles and lengths.
Chemical Reactions Analysis
The reactivity of polyhalogenated benzenes can be influenced by the presence and position of halogen atoms. For example, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium gave more crowded difluorobenzene derivatives . The stable carbene 1,2,3,5-tetramethylimidazol-2-ylidene formed an adduct with 3,5-dimethylborabenzene . These reactions demonstrate the potential for 1,2,3,5-tetrachloro-4-methylbenzene to participate in various organic transformations, including nucleophilic substitutions and adduct formations.
Physical and Chemical Properties Analysis
The physical and chemical properties of polyhalogenated benzenes are largely determined by the nature and number of halogen substituents. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with C–H⋯F–C hydrogen bonding . The phase behavior of 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrabromobenzene was studied, showing isomorphic relationships and phase transitions 10. These findings suggest that 1,2,3,5-tetrachloro-4-methylbenzene would exhibit distinct physical properties such as melting and boiling points, solubility, and crystal structure, which could be explored through experimental studies.
科学的研究の応用
Alternative Synthesis Processes
One innovative application in scientific research involving 1,2,3,5-tetrachloro-4-methylbenzene analogs is the development of alternative synthesis processes for complex organic compounds. For instance, the preparation of 1,2,3,4-tetramethoxy-5-methylbenzene, a key intermediate in producing coenzyme Q homologs and analogs, showcases a new process from pyrogallol. This method utilizes a modified mild brominating agent for the chloromethylation of corresponding substrates, followed by reductive dehalogenation, achieving good yields (Yang, Weng, & Zheng, 2006).
Methanol-to-Olefin (MTO) Catalysis
The chemistry of methylbenzene derivatives on zeolite HBeta catalysts reveals insights into MTO catalysis. The study indicates that the reactivity of methylbenzenes in MTO catalysis increases with methyl substitution, enhancing propene selectivity over ethylene. This underscores the importance of side-chain methylation in the hydrocarbon pool mechanism for MTO chemistry (Sassi et al., 2002).
Energy Storage Applications
Research on 1,2,4,5-tetramethoxybenzene and its analogs for Li-ion batteries highlights the potential of such compounds in energy storage. The study explores different analogs for their electrochemical stability and capacity in Li-ion environments, revealing that double methylation leads to organic molecules with electrochemical activity at lower potential. This suggests the feasibility of using these compounds as shuttle molecules to prevent overcharging in batteries based on LiFePO4 cathode material (Pirnat, Gaberšček, & Dominko, 2013).
Photocatalytic Transformations
1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), a donor-acceptor fluorophore, has emerged as a powerful organophotocatalyst for various organic reactions. This application demonstrates the compound's excellent redox window, chemical stability, and broad applicability in metal-free photocatalysis, marking significant progress in the field (Shang et al., 2019).
特性
IUPAC Name |
1,2,3,5-tetrachloro-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURGNCIPRITNBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870790 |
Source


|
| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5-Tetrachloro-4-methylbenzene | |
CAS RN |
875-40-1 |
Source


|
| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)




![5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o](/img/structure/B106221.png)





![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)

